Tributyl[(propan-2-yl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(propan-2-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one propan-2-yloxy group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-ol under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical-mediated reductions.
Substitution: It can participate in nucleophilic substitution reactions, where the propan-2-yloxy group is replaced by other nucleophiles.
Oxidation: Although less common, it can undergo oxidation to form tin oxides.
Common Reagents and Conditions
Reduction: Common reagents include radical initiators like azobisisobutyronitrile and solvents such as tetrahydrofuran.
Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.
Major Products
Reduction: The major products are typically the reduced forms of the substrates involved in the reaction.
Substitution: The products are the substituted organotin compounds.
Oxidation: The products include various tin oxides and other oxidized derivatives.
Scientific Research Applications
Tributyl[(propan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a precursor for other organotin compounds.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
Mechanism of Action
The mechanism of action of tributyl[(propan-2-yl)oxy]stannane involves the formation of radical intermediates. The tin atom in the compound can stabilize these radicals, facilitating various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the propan-2-yloxy group.
Tributyl[(methoxymethoxy)methyl]stannane: Contains a different alkoxy group.
Tributyl[(isopropenyl)oxy]stannane: Similar but with an isopropenyl group instead of propan-2-yloxy.
Uniqueness
Tributyl[(propan-2-yl)oxy]stannane is unique due to the presence of the propan-2-yloxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain radical-mediated reactions where other organotin compounds may not be as effective.
Properties
CAS No. |
2724-78-9 |
---|---|
Molecular Formula |
C15H34OSn |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
tributyl(propan-2-yloxy)stannane |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3H,1-2H3;/q;;;-1;+1 |
InChI Key |
LVTWJUWDINEXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.